Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC
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Overview
Description
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for caspase-1, an enzyme involved in the process of apoptosis (programmed cell death). The compound is composed of a sequence of amino acids: tryptophan (Trp), glutamic acid (Glu), histidine (His), and aspartic acid (Asp), with an acetyl (Ac) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid (DL-Trp) is attached to a solid resin support.
Sequential addition of amino acids: Each subsequent amino acid (DL-Glu, DL-His, DL-Asp) is added one by one in a specific sequence using coupling reagents like HBTU or DIC.
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid (Asp) and the AMC group, releasing the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymes: Caspase-1 is the primary enzyme that interacts with this compound.
Buffers: The reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Temperature: The reactions are usually performed at physiological temperatures (37°C) to mimic biological conditions
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is widely used in scientific research, particularly in the study of apoptosis and caspase-1 activity. Some key applications include:
Biochemistry: Used as a substrate to measure caspase-1 activity in various biochemical assays.
Cell Biology: Employed in cell-based assays to study apoptosis and the role of caspase-1 in cell death.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of caspase-1, which may have therapeutic applications in diseases involving excessive apoptosis.
Industry: Applied in the development of diagnostic kits and tools for detecting caspase-1 activity in clinical samples
Mechanism of Action
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC exerts its effects through its interaction with caspase-1. The enzyme recognizes and binds to the specific amino acid sequence (Trp-Glu-His-Asp) and cleaves the peptide bond between the aspartic acid (Asp) and the AMC group. This cleavage releases the fluorescent AMC moiety, which can be detected and measured. The fluorescence intensity is directly proportional to the caspase-1 activity, allowing researchers to quantify enzyme activity in various samples .
Comparison with Similar Compounds
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is unique due to its specific recognition sequence for caspase-1. Similar compounds include:
Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Another caspase substrate with a different recognition sequence.
Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC: A substrate for caspase-3, another enzyme involved in apoptosis.
Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-AMC: A substrate for caspase-9, which plays a role in the intrinsic pathway of apoptosis
These compounds differ in their amino acid sequences, which determine their specificity for different caspases. This compound is specifically optimized for caspase-1, making it a valuable tool for studying this particular enzyme .
Properties
IUPAC Name |
4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBZTYCHSGHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N8O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.